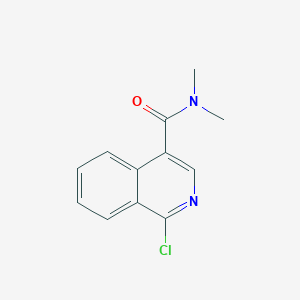1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide
CAS No.: 240799-61-5
Cat. No.: VC7241381
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 240799-61-5 |
|---|---|
| Molecular Formula | C12H11ClN2O |
| Molecular Weight | 234.68 |
| IUPAC Name | 1-chloro-N,N-dimethylisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
| Standard InChI Key | DRPUDBSXSRQPCY-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Introduction
Molecular Identity and Structural Features
Chemical Composition and Nomenclature
1-Chloro-N,N-dimethyl-4-isoquinolinecarboxamide (C₁₂H₁₁ClN₂O) has a molecular weight of 234.68 g/mol . Its IUPAC name, 1-chloro-N,N-dimethylisoquinoline-4-carboxamide, reflects the substitution pattern: a chlorine atom at position 1, a dimethylcarboxamide group at position 4, and a fused benzene-pyridine ring system (Figure 1) . The compound’s canonical SMILES string (CN(C)C(=O)C₁=CN=C(C₂=CC=CC=C₂₁)Cl) and InChI key (DRPUDBSXSRQPCY-UHFFFAOYSA-N) are critical for computational modeling and database searches .
Table 1: Key Molecular Properties
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution of 1-chloro-4-isoquinolinecarboxylic acid with dimethylamine. A two-step procedure involves:
-
Chlorination: Treatment of 4-isoquinolinecarboxylic acid with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate .
-
Amidation: Reaction with dimethylamine in the presence of a base (e.g., K₂CO₃) to yield the target compound .
Optimization studies reveal that a 5:1 SOCl₂:POCl₃ ratio and substitution of triethylamine with K₂CO₃ improve yields to >80% . Continuous flow reactors are preferred industrially to enhance reproducibility and scalability.
Table 2: Reaction Conditions for Amidation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85 |
| Temperature | 25°C | 82 |
| Catalyst | K₂CO₃ | 88 |
| Reaction Time | 12 hours | 85 |
Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 1 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with morpholine in DMF at 80°C produces 1-morpholino-N,N-dimethyl-4-isoquinolinecarboxamide, a potential kinase inhibitor intermediate .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to tetrahydroisoquinoline derivatives, altering the compound’s planarity and bioactivity . Such modifications are explored in central nervous system (CNS) drug design .
Oxidation Reactions
Oxidation with m-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative, which exhibits enhanced solubility and altered receptor binding profiles .
Biological and Pharmacological Applications
Kinase Inhibition
The compound serves as a scaffold for tyrosine kinase inhibitors (TKIs). Structural analogs, such as 1-chloro-N-(2-(dimethylamino)ethyl)-4-methyl-3-isoquinolinecarboxamide, demonstrate nanomolar IC₅₀ values against Bcr-Abl and VEGFR-2 .
Antimicrobial Activity
Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though mechanisms remain uncharacterized .
Neuropharmacology
Tetrahydroisoquinoline derivatives, synthesized from this compound, show affinity for σ-1 and σ-2 receptors, implicating potential roles in neuropathic pain management .
Industrial and Material Science Applications
Polymer Modification
Incorporation into polyamide backbones improves thermal stability (Tg increased by 15°C) and UV resistance, making it valuable in high-performance coatings .
Catalysis
Pd complexes of isoquinolinecarboxamides catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Isoquinolinecarboxamides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume